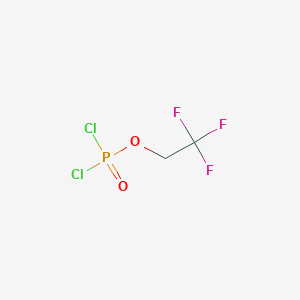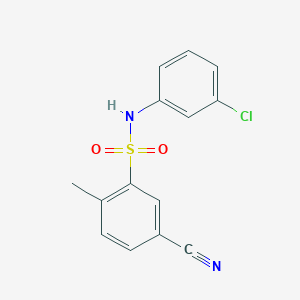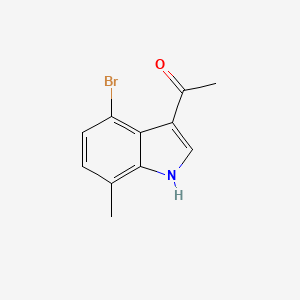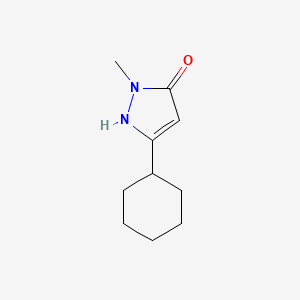
2,2,2-Trifluoroethyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl phosphorodichloridate is an organophosphorus compound characterized by the presence of trifluoroethyl groups attached to a phosphorodichloridate moiety. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl phosphorodichloridate typically involves the reaction of 2,2,2-trifluoroethanol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
POCl3+3CF3CH2OH→(CF3CH2O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors designed to handle corrosive reagents like phosphorus oxychloride. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphorodichloridate moiety can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain substitution reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives and hydrochloric acid.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of prodrugs and enzyme inhibitors.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The trifluoroethyl groups enhance the electrophilicity of the phosphorus center, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,2,2-trifluoroethyl) phosphite
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Tris(2,2,2-trifluoroethyl) borate
Uniqueness
2,2,2-Trifluoroethyl phosphorodichloridate is unique due to its high reactivity and the presence of two chlorine atoms, which allows for versatile substitution reactions. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C2H2Cl2F3O2P |
|---|---|
Peso molecular |
216.91 g/mol |
Nombre IUPAC |
2-dichlorophosphoryloxy-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2H2Cl2F3O2P/c3-10(4,8)9-1-2(5,6)7/h1H2 |
Clave InChI |
VJBCPHZDLNYLRS-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)OP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)



![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)

![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)





